Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester
Overview
Description
“Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester” is a chemical compound with the molecular formula C10H12ClNO3 . It is also known by the synonym "2-Chloroethyl (3-hydroxy-4-methylphenyl)carbamate" .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 229.66018 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis Processes
Carbamic acid esters, such as those derived from 2,4-tolylenediamine, have been synthesized using dimethylcarbonate, diethylcarbonate, and di-n-butylcarbonate, with zinc acetate as a catalyst. These processes yield carbamates like 3-amino-4-methyl phenyl carbamates and ureas, which can be further pyrolyzed to produce tolylenediisocyanate and corresponding alcohols (Aso & Baba, 2003).
Chemical Synthesis and Biological Applications
The synthesis of various (aminophenyl)carbamic acid esters has been developed through the reduction and condensation of nitrophenyl isocyanate derivatives. This method employs hydroxy derivatives such as alcohols or phenols and uses Raney nickel as a catalyst, offering a convenient one-pot synthesis with excellent yields (Garofalo et al., 2011). Additionally, carbamic acid 2-trimethylsilylethyl ester has been used as an ammonia equivalent in palladium-catalyzed aminations of aryl bromides and chlorides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Role in Synthesizing Enantiomerically Pure Compounds
The diastereoselective microbial reduction of (S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, is significant for producing chiral intermediates like (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester 2a, which is vital for synthesizing drugs like the HIV protease inhibitor Atazanavir (Patel et al., 2003).
Structure-Property Relationships in Medicinal Chemistry
The structure-property relationships of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors, such as cyclohexylcarbamic acid aryl esters, have been studied for understanding their pharmacological activity and pharmacokinetic properties (Vacondio et al., 2009).
Potential in Cancer Research
Carbamic acid esters have been synthesized as potential anticancer agents, displaying activity in vitro against various human tumor cell lines. This includes the development of (2-chloroethyl)nitrosocarbamates showing promising activity against several cell lines (Reynolds et al., 2000).
Safety and Hazards
The Safety Data Sheet (SDS) for this compound includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.
Properties
IUPAC Name |
2-chloroethyl N-(3-hydroxy-4-methylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7-2-3-8(6-9(7)13)12-10(14)15-5-4-11/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEIXLNETMGWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706912 | |
Record name | 2-Chloroethyl (3-hydroxy-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62072-62-2 | |
Record name | 2-Chloroethyl (3-hydroxy-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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